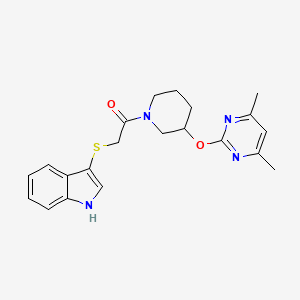

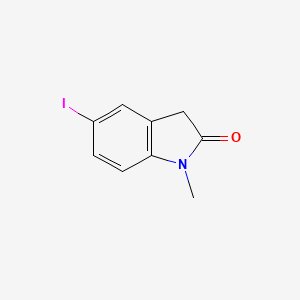

5-Iodo-1-methylindolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-1-methylindolin-2-one is a chemical compound with the formula C9H8INO . It is used in laboratory settings and is not less than 98% pure .

Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methylindolin-2-one can be analyzed using various techniques such as mass spectrometry and molecular dynamics simulation . These techniques can provide insights into the molecular weight, atomic composition, and 3D structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving 5-Iodo-1-methylindolin-2-one can be analyzed using principles of chemical reactor analysis . This involves understanding the kinetics of the reactions, the influence of temperature and pressure, and the role of catalysts.

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-1-methylindolin-2-one can be analyzed using various techniques. These properties include temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand, and salinity .

Applications De Recherche Scientifique

Radioligand Development for Imaging Neuronal Nicotinic Acetylcholine Receptors

5-Iodo-1-methylindolin-2-one derivatives have been instrumental in the development of selective radioligands for imaging neuronal nicotinic acetylcholine receptors (nAChRs). A study by (Mukhin et al., 2000) demonstrates the synthesis of 5-iodo-A-85380, a compound with high affinity and selectivity for α4β2 nAChRs in both rat and human brain. Its properties, including low toxicity, rapid penetration of the blood-brain barrier, and high specific-to-nonspecific binding ratio, make it superior for in vitro and in vivo studies of α4β2 nAChRs.

Synthesis of Substituted 3-Methyleneisoindolin-1-ones

Gogoi et al. (2014) describe a Cu(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids, showing the versatility of 5-Iodo-1-methylindolin-2-one derivatives in chemical synthesis. The reaction involves decarboxylative cross-coupling and heteroannulation, highlighting the compound's utility in creating diverse chemical structures (Gogoi et al., 2014).

Anti-Cancer Activity Evaluation

The synthesis and evaluation of 3-methyleneisoindolin-1-one derivatives for anti-cancer activity were explored by Mehta et al. (2022). They developed a library of these compounds, demonstrating their potential in medicinal chemistry for cancer treatment. Two compounds from this library showed significant anti-proliferative activity in breast cancer cell lines, indicating the promise of 5-Iodo-1-methylindolin-2-one derivatives in cancer research (Mehta et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

5-iodo-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGADQSOKIBQJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)

![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)

![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)

![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)

![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)